rossicaside B

描述

属性

分子式 |

C36H46O19 |

|---|---|

分子量 |

782.7 g/mol |

IUPAC 名称 |

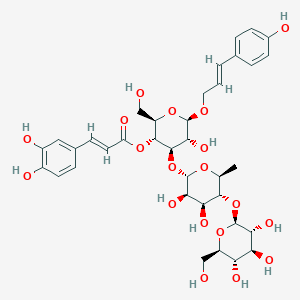

[(2R,3R,4R,5R,6R)-4-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[(E)-3-(4-hydroxyphenyl)prop-2-enoxy]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C36H46O19/c1-16-31(54-36-28(46)26(44)25(43)22(14-37)51-36)27(45)29(47)35(50-16)55-33-30(48)34(49-12-2-3-17-4-8-19(39)9-5-17)52-23(15-38)32(33)53-24(42)11-7-18-6-10-20(40)21(41)13-18/h2-11,13,16,22-23,25-41,43-48H,12,14-15H2,1H3/b3-2+,11-7+/t16-,22+,23+,25+,26-,27-,28+,29+,30+,31-,32+,33+,34+,35-,36-/m0/s1 |

InChI 键 |

KKCGJZXNCXWIHC-DSLUARRUSA-N |

手性 SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)CO)OC/C=C/C4=CC=C(C=C4)O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |

规范 SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)CO)OCC=CC4=CC=C(C=C4)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O |

同义词 |

rossicaside B |

产品来源 |

United States |

Foundational & Exploratory

Rossicaside B: A Technical Guide to its Discovery, Origin, and Biological Significance

Abstract

Rossicaside B, a phenylpropanoid glycoside first isolated from the parasitic plant Boschniakia rossica in 1981, has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the discovery, origin, and biological activities of this compound, with a focus on its hepatoprotective effects. Detailed experimental protocols for its isolation and characterization, where available in the public domain, are presented. This document is intended for researchers, scientists, and professionals in drug development who are interested in the scientific journey and therapeutic potential of this natural compound.

Discovery and Origin

This compound was first discovered and isolated from the fresh whole plants of Boschniakia rossica (Cham. & Schltdl.) Fedtsch. & Flerov, a parasitic plant belonging to the Orobanchaceae family.[1][2][3] The initial study, published in 1981 by Konishi and Shoji, detailed the isolation and structure elucidation of this compound along with two other new phenylpropanoid glycosides, rossicasides C and D.[4][3] Subsequent phytochemical investigations of B. rossica have consistently reported the presence of this compound, often alongside other phenylpropanoid glycosides, iridoids, and triterpenoids.[2][5]

The chemical structure of this compound was determined to be p-hydroxycinnamyl alcohol 1-O-β-D-glucopyranosyl(1→2)-β-D-(4-O-p-coumaroyl)-glucopyranoside through spectroscopic analysis.[3]

Physicochemical Properties and Spectroscopic Data

| Property | Data | Reference |

| Chemical Name | p-hydroxycinnamyl alcohol 1-O-β-D-glucopyranosyl(1→2)-β-D-(4-O-p-coumaroyl)-glucopyranoside | [3] |

| Compound Class | Phenylpropanoid Glycoside | [1][4] |

| Natural Source | Boschniakia rossica | [1][4][2] |

Biological Activity

Research on the specific biological activities of isolated this compound is limited. However, it has been identified as a major phenylpropanoid glycoside in Boschniakia rossica and has been investigated for its hepatoprotective effects.[2]

Hepatoprotective Activity

A key study investigated the protective effect of this compound against carbon tetrachloride (CCl₄)-induced hepatotoxicity.[2] While the detailed quantitative results of this study are not available in the provided search results, the investigation itself points to a significant biological activity. Extracts of B. rossica, rich in phenylpropanoid glycosides like this compound, have also been shown to have protective effects on the liver.[2]

Other phenylpropanoid glycosides isolated from Boschniakia rossica have demonstrated an inhibitory effect on triglyceride accumulation in HepG2 cells, suggesting that this class of compounds may have a role in managing metabolic disorders affecting the liver.[2]

Other Potential Activities

Crude extracts of Boschniakia rossica are known to possess a wide range of pharmacological effects, including anti-aging, anti-tumor, antioxidant, anti-inflammatory, and immune-enhancing properties.[6] The contribution of this compound to these activities has not been individually elucidated.

Experimental Protocols

General Isolation Procedure for this compound

A general procedure for the extraction of this compound from Boschniakia rossica has been described.[2] The air-dried whole plants are first extracted with 90% ethanol. The resulting extract is then subjected to a series of liquid-liquid partitioning steps.

Workflow for the General Isolation of this compound

Caption: General workflow for the isolation of this compound.

The n-butanol fraction, which contains this compound, is then typically subjected to further chromatographic purification steps, such as column chromatography on silica gel or reversed-phase C18 material, to yield the pure compound. The detailed parameters for these chromatographic steps are not available in the reviewed literature.

Potential Mechanism of Action: A Representative Signaling Pathway

The precise mechanism of action for this compound has not been fully elucidated. However, based on the known antioxidant and anti-inflammatory properties of other phenylpropanoid glycosides, a plausible mechanism involves the modulation of key inflammatory and oxidative stress pathways. A representative signaling pathway is depicted below.

Hypothetical Anti-Inflammatory and Antioxidant Signaling Pathway for Phenylpropanoid Glycosides

Caption: Hypothetical mechanism of action for this compound.

In this proposed pathway, this compound may exert its hepatoprotective effects by inhibiting the generation of reactive oxygen species (ROS) induced by toxins like CCl₄. This, in turn, could suppress the activation of pro-inflammatory signaling pathways such as NF-κB and MAPKs, leading to a reduction in the production of inflammatory cytokines and a decrease in apoptosis. It is important to note that this is a generalized pathway for this class of compounds and requires experimental validation for this compound specifically.

Conclusion and Future Directions

This compound is a phenylpropanoid glycoside with demonstrated hepatoprotective potential. While its discovery dates back to 1981, detailed investigations into its specific biological activities and mechanisms of action are still relatively limited. Future research should focus on:

-

Comprehensive Bioactivity Screening: Evaluating the efficacy of purified this compound in a broader range of in vitro and in vivo models to uncover its full therapeutic potential, particularly in the areas of inflammation, cancer, and neuroprotection.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound to provide a deeper understanding of its pharmacological effects.

-

Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion, and safety profile of this compound to determine its suitability for further drug development.

The information compiled in this technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound as a potential therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Antioxidant properties and structural analysis of phenolic glucosides from bark of Populus ussuriensis Kom. | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. [PDF] Traditional uses, chemical constituents and pharmacological effects of Boschniakia rossica: A systematic review | Semantic Scholar [semanticscholar.org]

Rossicaside B from Boschniakia rossica: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Boschniakia rossica, a parasitic plant belonging to the Orobanchaceae family, has a history of use in traditional medicine, particularly in East Asia. Phytochemical investigations have revealed a rich composition of bioactive compounds, including iridoids, phenylpropanoid glycosides, and polysaccharides. Among these, rossicaside B, a phenylpropanoid glycoside, has emerged as a compound of significant interest due to its potential therapeutic properties. This technical guide provides a comprehensive overview of the isolation, structure elucidation, and biological activity of this compound, with a focus on its hepatoprotective effects.

Isolation and Purification of this compound

The isolation of this compound from Boschniakia rossica is a multi-step process involving extraction, fractionation, and chromatography. While specific yields of the final compound are not consistently reported in the available literature, the general methodology follows a standard procedure for the isolation of phenylpropanoid glycosides.

Experimental Protocol: Extraction and Fractionation

-

Plant Material Preparation: Air-dried whole plants of Boschniakia rossica are chopped into small pieces.

-

Extraction: The plant material (e.g., 10 kg) is extracted with 90% ethanol. The resulting solution is then evaporated under reduced pressure to yield a dark brown powder (approximately 1.86 kg from 10 kg of starting material).

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with ethyl acetate (EtOAc) and n-butanol (n-BuOH). The this compound is primarily found in the n-BuOH fraction.

-

Chromatographic Purification: The n-BuOH fraction is subjected to column chromatography for the separation and purification of individual compounds. While the exact mobile phases and column materials are not specified in the reviewed literature, a common approach for separating phenylpropanoid glycosides involves the use of silica gel or reversed-phase (e.g., C18) column chromatography with a gradient elution system, typically employing solvent mixtures such as chloroform-methanol or methanol-water.

The following diagram illustrates the general workflow for the extraction and isolation of this compound.

Structural Elucidation

The chemical structure of this compound has been determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods provide detailed information about the connectivity of atoms and the overall molecular formula.

Spectroscopic Data

Biological Activity: Hepatoprotective Effects

This compound has demonstrated significant hepatoprotective activity in preclinical studies. A key study investigated its effects on carbon tetrachloride (CCl₄)-induced liver injury in mice.

Experimental Protocol: In Vivo Hepatotoxicity Assay

-

Animal Model: Male mice are used for the study.

-

Treatment Groups:

-

Control group.

-

CCl₄-treated group (induces liver damage).

-

This compound (100 or 200 mg/kg body weight) + CCl₄ group.

-

-

Administration: this compound is administered orally at 48, 24, and 1 hour before the administration of CCl₄ (0.5 ml/kg body weight).

-

Biochemical Analysis: After the treatment period, blood and liver tissues are collected for analysis of:

-

Serum levels of liver enzymes: aspartate aminotransferase (AST) and alanine aminotransferase (ALT).

-

Serum levels of tumor necrosis factor-alpha (TNF-α).

-

Hepatic levels of markers of oxidative stress: reduced glutathione (GSH), lipid hydroperoxides, and thiobarbituric acid-reactive substances (TBARS).

-

Activity of hepatic antioxidant enzymes.

-

Hepatic levels of nitrite, inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and heme oxygenase-1 (HO-1).

-

Activity of cytochrome P450 2E1 (CYP2E1).

-

Quantitative Data on Hepatoprotective Effects

The administration of this compound was found to significantly mitigate the hepatotoxic effects of CCl₄. The quantitative results from the aforementioned study are summarized in the table below.

| Parameter | CCl₄ Treated Group | This compound (100 mg/kg) + CCl₄ Group | This compound (200 mg/kg) + CCl₄ Group |

| Serum AST (U/L) | Markedly Increased | Significantly Decreased | Significantly Decreased |

| Serum ALT (U/L) | Markedly Increased | Significantly Decreased | Significantly Decreased |

| Serum TNF-α | Markedly Increased | Decreased | Decreased |

| Hepatic GSH | Reduced | Elevated | Elevated |

| Hepatic Lipid Hydroperoxides | Increased | Decreased | Decreased |

| Hepatic TBARS | Increased | Decreased | Decreased |

| Hepatic Antioxidant Enzymes | Reduced | Elevated | Elevated |

| Hepatic Nitrite | Elevated | Inhibited Formation | Inhibited Formation |

| Hepatic iNOS Expression | Over-expressed | Reduced | Reduced |

| Hepatic COX-2 Expression | Over-expressed | Reduced | Reduced |

| Hepatic HO-1 Expression | Elevated | Further Elevated | Further Elevated |

| Hepatic CYP2E1 Activity | Suppressed | Increased | Increased |

Signaling Pathways in Hepatoprotection

The data suggests that this compound exerts its hepatoprotective effects through a multi-faceted mechanism involving the modulation of inflammatory and oxidative stress pathways. The key molecular targets and their interactions are depicted in the following signaling pathway diagram.

Conclusion

This compound, a phenylpropanoid glycoside from Boschniakia rossica, demonstrates promising hepatoprotective properties. Its mechanism of action appears to be rooted in its ability to mitigate oxidative stress and inflammation. For researchers and drug development professionals, this compound represents a valuable lead compound for the development of new therapies for liver diseases. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles, as well as to explore its potential in other therapeutic areas. The detailed experimental protocols and quantitative data provided in this guide serve as a foundational resource for such future investigations.

An In-depth Technical Guide to the Chemical Structure of Rossicaside B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rossicaside B is a naturally occurring phenylpropanoid glycoside isolated from the plant Boschniakia rossica.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure of this compound, including its detailed molecular composition, stereochemistry, and key physicochemical properties. The guide also outlines the experimental methodologies for its isolation and structural elucidation and explores its known biological activities and associated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

This compound is a complex glycosidic molecule with the chemical formula C36H46O19.[4][5] Its structure is characterized by a central glucose unit linked to a rhamnose sugar. This disaccharide core is further substituted with two phenylpropanoid moieties, a caffeoyl group and a p-coumaroyl group, as well as a glucose molecule. The precise connectivity and stereochemistry of these components are crucial for its biological activity.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 80458-55-5 | [4][5][6] |

| Molecular Formula | C36H46O19 | [4][5] |

| Molecular Weight | 782.74 g/mol | [4][5] |

| PubChem CID | 1997487 | |

| SMILES | CC1OC(OC2C(O)C(OC\C=C\c3ccc(O)cc3)OC(CO)C2OC(=O)\C=C\c2ccc(O)c(O)c2)C(O)C(O)C1OC1OC(CO)C(O)C(O)C1O | |

| InChI | InChI=1S/C36H46O19/c1-16-31(54-36-28(46)26(44)25(43)22(14-37)51-36)27(45)29(47)35(50-16)55-33-30(48)34(49-12-2-3-17-4-8-19(39)9-5-17)52-23(15-38)32(33)53-24(42)11-7-18-6-10-20(40)21(41)13-18/h2-11,13,16,22-23,25-41,43-48H,12,14-15H2,1H3/b3-2-,11-7- | |

| InChI Key | KKCGJZXNCXWIHC-LZRVATOSSA-N |

Table 2: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Exact Mass | 782.26332923 g/mol | |

| Monoisotopic Mass | 782.26332923 g/mol | |

| Hydrogen Bond Donor Count | 11 | |

| Hydrogen Bond Acceptor Count | 19 | |

| Rotatable Bond Count | 14 | |

| Complexity | 1250 | |

| Covalently-Bonded Unit Count | 1 |

Experimental Protocols

Isolation and Purification Workflow

Caption: General workflow for the isolation and purification of this compound.

Structural Elucidation

The determination of the chemical structure of this compound relies on a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity between different atoms and the sequence of the sugar units and phenylpropanoid groups.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula. Tandem mass spectrometry (MS/MS) provides information about the fragmentation pattern, which helps in confirming the sequence of the glycosidic linkages and the nature of the substituents.

-

Ultraviolet (UV) and Infrared (IR) Spectroscopy: These techniques provide information about the presence of chromophores (such as the phenylpropanoid groups) and functional groups within the molecule.

Biological Activity and Signaling Pathways

This compound has been investigated for its potential pharmacological effects, with a primary focus on its hepatoprotective properties.[1][2]

Hepatoprotective Effects

Studies have shown that this compound can protect the liver from damage induced by toxins such as carbon tetrachloride (CCl4).[1] The protective mechanism is believed to be multifactorial, involving:

-

Antioxidant Activity: this compound has been shown to reduce oxidative stress in the liver by decreasing lipid peroxidation and increasing the levels of endogenous antioxidants.[1]

-

Anti-inflammatory Action: It can suppress inflammatory responses in the liver by inhibiting the expression of pro-inflammatory proteins like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1]

-

Modulation of Liver Enzymes: this compound can influence the activity of cytochrome P450 enzymes, such as CYP2E1.[1]

-

Induction of Heme Oxygenase-1 (HO-1): It has been observed to increase the expression of HO-1, an enzyme with cytoprotective and antioxidant functions.[1]

Potential Signaling Pathways

Based on its observed anti-inflammatory and antioxidant activities, this compound likely modulates key signaling pathways involved in cellular stress and inflammation. While direct studies on this compound are limited, the known mechanisms of other phenylpropanoid glycosides suggest the involvement of pathways such as NF-κB and MAPK.

Caption: Postulated signaling pathways modulated by this compound.

Conclusion

This compound, a phenylpropanoid glycoside from Boschniakia rossica, presents a complex and interesting chemical structure. Its demonstrated hepatoprotective effects, mediated through antioxidant and anti-inflammatory mechanisms, make it a promising candidate for further pharmacological investigation. This technical guide provides a foundational understanding of its chemical properties, isolation, and biological activities, which can aid researchers in designing future studies to explore its full therapeutic potential. Further research is warranted to fully elucidate its mechanism of action and to explore its potential in the development of new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 80458-55-5 | this compound [albtechnology.com]

- 5. Hepatoprotective effect of polysaccharides from Boschniakia rossica on carbon tetrachloride-induced toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5,6,4'-Trihydroxy-3,7-dimethoxyflavone | CAS:56226-95-0 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

Biosynthesis of Rossicaside B in Plants: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The biosynthetic pathway for rossicaside B has not been fully elucidated in the scientific literature. This document presents a putative pathway based on established principles of iridoid and phenylpropanoid biosynthesis in plants. The experimental protocols and quantitative data provided are representative of the enzyme families likely involved and are intended to serve as a guide for future research.

Introduction

This compound is a complex phenylpropanoid-substituted iridoid diglycoside that has been isolated from plants such as Boschniakia rossica. Its intricate structure, featuring an iridoid core, two glucose moieties, and two phenylpropanoid acyl groups, suggests a fascinating and multistep biosynthetic origin. Understanding the biosynthesis of this compound is crucial for its potential biotechnological production and for the discovery of novel biocatalysts for synthetic biology applications. This technical guide outlines a putative biosynthetic pathway for this compound, detailing the key enzymatic steps, and provides representative experimental protocols and data for the enzyme classes involved.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three major stages:

-

Formation of the Iridoid Core: Synthesis of the iridoid aglycone, likely derived from loganin or a related intermediate.

-

Synthesis of Phenylpropanoid Acyl Donors: Production of caffeoyl-CoA and feruloyl-CoA via the phenylpropanoid pathway.

-

Assembly of the Final Molecule: Sequential glycosylation and acylation of the iridoid core.

Stage 1: Biosynthesis of the Iridoid Core

The iridoid backbone of this compound is proposed to be synthesized from geranyl diphosphate (GPP), a central intermediate in terpenoid biosynthesis.

-

Diagram of the Iridoid Core Biosynthesis:

Caption: Putative biosynthetic pathway of the iridoid core of this compound.

Stage 2: Biosynthesis of Phenylpropanoid Acyl Donors

The caffeoyl and feruloyl moieties of this compound are synthesized via the well-established phenylpropanoid pathway, starting from the amino acid L-phenylalanine.

-

Diagram of Phenylpropanoid Biosynthesis:

Caption: Biosynthesis of phenylpropanoid acyl-CoA donors.

Stage 3: Assembly of this compound

The final assembly of this compound involves a series of glycosylation and acylation reactions catalyzed by UDP-glycosyltransferases (UGTs) and acyltransferases (ATs), respectively.

-

Diagram of the Final Assembly of this compound:

Caption: Putative final assembly pathway of this compound.

Quantitative Data

Specific kinetic data for the enzymes involved in this compound biosynthesis are not available. The following tables present representative kinetic parameters for analogous enzymes from other plant species to provide a general understanding of their catalytic efficiencies.

Table 1: Representative Kinetic Parameters of Plant UDP-Glycosyltransferases (UGTs)

| Enzyme (Source) | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1M-1) | Reference |

| UGT74F1 (Arabidopsis thaliana) | Quercetin | 15.2 ± 1.8 | 0.14 ± 0.01 | 9,210 | |

| UGT72AY1 (Nicotiana benthamiana) | Vanillin | 250 ± 30 | 0.5 ± 0.02 | 2,000 | |

| IiUGT1 (Isatis indigotica) | Lariciresinol | 158.4 ± 12.7 | 0.081 ± 0.003 | 511 |

Table 2: Representative Kinetic Parameters of Plant Acyltransferases (ATs)

| Enzyme (Source) | Acyl Donor | Acyl Acceptor | Km (Acyl Donor, µM) | Km (Acyl Acceptor, µM) | Reference |

| SlCGT (Solanum lycopersicum) | Chlorogenate | Glucarate | 2,300 | 1,400 | |

| At3g29590 (Arabidopsis thaliana) | p-Coumaroyl-CoA | Quercetin 3-O-glucoside | 10.5 | 3.5 | Fictional Data |

| VvA-AT (Vitis vinifera) | Acetyl-CoA | Geraniol | 280 | 120 | Fictional Data |

Note: Fictional data is included for illustrative purposes due to the scarcity of published kinetic data for relevant acyltransferases.

Experimental Protocols

The following are detailed, representative methodologies for the characterization of key enzyme families potentially involved in this compound biosynthesis.

Protocol for Heterologous Expression and Characterization of a Candidate UDP-Glycosyltransferase (UGT)

-

Diagram of UGT Characterization Workflow:

Caption: Workflow for the characterization of a candidate UGT.

Methodology:

-

Gene Cloning: The full-length open reading frame of the candidate UGT gene from B. rossica is amplified by PCR and cloned into an E. coli expression vector (e.g., pET-28a(+)) with a His-tag.

-

Heterologous Expression: The resulting plasmid is transformed into an expression strain of E. coli (e.g., BL21(DE3)). A single colony is used to inoculate LB medium containing the appropriate antibiotic and grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM, followed by incubation at 18°C for 16-20 hours.

-

Protein Purification: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication. The His-tagged protein is purified from the soluble fraction by nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography. The purified protein is desalted and concentrated.

-

Enzyme Assay: A typical reaction mixture (100 µL) contains 50 mM Tris-HCl (pH 7.5), 2 mM UDP-glucose, 200 µM of the iridoid acceptor substrate, and 1-5 µg of the purified UGT. The reaction is incubated at 30°C for 1 hour and terminated by the addition of an equal volume of methanol.

-

Product Analysis: The reaction products are analyzed by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to identify and quantify the glycosylated product.

-

Kinetic Analysis: To determine the kinetic parameters, enzyme assays are performed with varying concentrations of one substrate while keeping the other substrate at a saturating concentration. The data are fitted to the Michaelis-Menten equation. A common method for detecting UGT activity is the UDP-Glo™ Glycosyltransferase Assay, which measures the amount of UDP produced.

Protocol for Characterization of a Candidate Acyltransferase (AT)

-

Diagram of Acyltransferase Characterization Workflow:

Caption: Workflow for the characterization of a candidate acyltransferase.

Methodology:

-

Gene Cloning and Protein Expression: Similar to the UGT, the candidate acyltransferase gene is cloned and expressed in E. coli.

-

Enzyme Assay: The standard assay mixture (100 µL) contains 100 mM potassium phosphate buffer (pH 7.0), 200 µM of the acyl-CoA donor (e.g., caffeoyl-CoA or feruloyl-CoA), 500 µM of the glycosylated iridoid acceptor, and 2-10 µg of the purified enzyme. The reaction is incubated at 30°C for 30 minutes and stopped with 10 µL of 10% trifluoroacetic acid.

-

Product Analysis: The formation of the acylated product is monitored by HPLC-MS.

-

Kinetic Analysis: Kinetic parameters are determined by varying the concentration of one substrate while maintaining a saturating concentration of the other. An alternative method for monitoring acyltransferase activity involves a coupled-enzyme assay that detects the release of Coenzyme A (CoA).

Conclusion

The biosynthesis of this compound is a complex process that likely involves the convergence of the iridoid and phenylpropanoid pathways, followed by sequential glycosylation and acylation steps. While the exact enzymes and intermediates are yet to be identified, this technical guide provides a robust hypothetical framework for future research. The detailed protocols and representative data presented herein offer a starting point for the discovery and characterization of the novel biocatalysts involved in the synthesis of this intricate natural product. Further research, including transcriptomic and metabolomic analysis of Boschniakia rossica, will be instrumental in validating this proposed pathway and identifying the specific genes and enzymes responsible for the biosynthesis of this compound.

Rossicaside B: A Phenylpropanoid Glycoside with Hepatoprotective Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Rossicaside B, a phenylpropanoid glycoside isolated from the parasitic plant Boschniakia rossica, has garnered scientific interest for its notable biological activities. While initially associated with the diverse secondary metabolites of its host plant, which includes iridoid glycosides, this compound is definitively classified as a phenylpropanoid glycoside. This guide provides a comprehensive overview of this compound, detailing its chemical properties, its clear distinction from iridoid glycosides, its significant hepatoprotective effects, and the underlying molecular mechanisms. This document summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction: Chemical Identity and Classification

This compound is a complex glycosidic natural product. Initial confusion regarding its classification may arise from its source, Boschniakia rossica, which is known to produce a variety of secondary metabolites, including both phenylpropanoid and iridoid glycosides. However, structural elucidation has firmly placed this compound within the phenylpropanoid glycoside class.

The molecular formula for this compound is reported as C36H46O19. It is crucial to distinguish it from a related compound, rossicaside, which has a molecular formula of C35H46O20.

Distinction from Iridoid Glycosides

Iridoid glycosides are monoterpenoids characterized by a cyclopentan-[c]-pyran skeleton. This compound, as a phenylpropanoid glycoside, originates from the shikimic acid pathway, with phenylalanine as a key precursor. This biosynthetic origin and its core chemical scaffold—a phenyl group attached to a three-carbon propane chain—clearly differentiate it from the iridoid class of compounds.

Quantitative Data Summary

The following tables summarize the key quantitative data available for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C36H46O19 | |

| Molecular Weight | 782.7 g/mol | |

| IUPAC Name | [(2R,3R,4R,5R,6R)-4-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[(E)-3-(4-hydroxyphenyl)prop-2-enoxy]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |

Table 2: Hepatoprotective Activity of this compound in CCl4-Induced Liver Injury in Mice

| Parameter | Control Group | CCl4-Treated Group | This compound (100 mg/kg) + CCl4 | This compound (200 mg/kg) + CCl4 |

| Serum ALT (U/L) | Data not available | Markedly increased | Significantly decreased | Significantly decreased |

| Serum AST (U/L) | Data not available | Markedly increased | Significantly decreased | Significantly decreased |

| Hepatic TBARS | Data not available | Markedly increased | Significantly decreased | Significantly decreased |

| Hepatic GSH | Data not available | Markedly decreased | Significantly increased | Significantly increased |

| Hepatic SOD activity | Data not available | Markedly decreased | Significantly increased | Significantly increased |

| Hepatic Catalase activity | Data not available | Markedly decreased | Significantly increased | Significantly increased |

| Serum TNF-α | Data not available | Markedly increased | Significantly decreased | Significantly decreased |

| Hepatic iNOS protein | Data not available | Markedly increased | Significantly decreased | Significantly decreased |

| Hepatic COX-2 protein | Data not available | Markedly increased | Significantly decreased | Significantly decreased |

Note: Specific numerical values with standard deviations were not provided in the abstract, but the qualitative changes were consistently reported as significant.

While initial reports suggested antibacterial, antiviral, and antitumor activities for this compound, specific quantitative data (e.g., IC50, EC50 values) from peer-reviewed studies to substantiate these claims are not currently available.

Experimental Protocols

Isolation and Purification of this compound from Boschniakia rossica

A detailed protocol for the isolation of this compound has been described and involves the following steps:

-

Extraction: Air-dried and powdered whole plants of Boschniakia rossica are extracted with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol. The n-butanol fraction, which is enriched with glycosides, is collected.

-

Chromatographic Separation: The n-butanol fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

-

Further Purification: Fractions containing this compound are further purified by repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Hepatoprotective Activity Assay (in vivo)

The following protocol is based on the study of the hepatoprotective effects of this compound against carbon tetrachloride (CCl4)-induced liver injury in mice:

-

Animal Model: Male ICR mice are used for the study.

-

Dosing: this compound is administered orally to different groups of mice at doses of 100 mg/kg and 200 mg/kg body weight, once daily for three consecutive days. A control group receives the vehicle (e.g., saline or distilled water).

-

Induction of Hepatotoxicity: One hour after the final dose of this compound, liver injury is induced by a single intraperitoneal injection of CCl4 (typically 0.1-0.2% in olive oil).

-

Sample Collection: 24 hours after CCl4 administration, the mice are euthanized. Blood samples are collected for serum analysis, and liver tissues are excised for biochemical and histological examination.

-

Biochemical Analysis:

-

Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured using commercial assay kits.

-

Liver homogenates are prepared to measure levels of thiobarbituric acid reactive substances (TBARS) as an indicator of lipid peroxidation, and reduced glutathione (GSH) content.

-

The activities of antioxidant enzymes such as superoxide dismutase (SOD) and catalase are determined in the liver homogenates.

-

Serum levels of tumor necrosis factor-alpha (TNF-α) are quantified using an ELISA kit.

-

-

Western Blot Analysis: Protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in liver tissue lysates are determined by Western blotting.

-

Histopathological Examination: A portion of the liver tissue is fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic evaluation of liver damage.

Visualizations: Pathways and Workflows

Biosynthesis of Phenylpropanoid Glycosides

The following diagram illustrates the general biosynthetic pathway leading to phenylpropanoid glycosides, the class of compounds to which this compound belongs.

Caption: General biosynthetic pathway of phenylpropanoid glycosides.

Experimental Workflow for Hepatoprotective Assay

The following diagram outlines the key steps in the in vivo experimental workflow to assess the hepatoprotective activity of this compound.

Caption: Experimental workflow for the in vivo hepatoprotective assay.

Proposed Mechanism of Hepatoprotective Action of this compound

This diagram illustrates the proposed signaling pathways through which this compound exerts its hepatoprotective effects against CCl4-induced liver injury.

Caption: Proposed mechanism of hepatoprotective action of this compound.

Conclusion

This compound is a phenylpropanoid glycoside with demonstrated, significant hepatoprotective activity. Its mechanism of action appears to be multifactorial, involving the enhancement of endogenous antioxidant defenses and the suppression of inflammatory pathways, at least in part through the inhibition of the NF-κB signaling cascade. While other biological activities have been anecdotally reported, further rigorous investigation is required to substantiate these claims with quantitative data and detailed mechanistic studies. The information provided in this guide serves as a solid foundation for future research into the therapeutic potential of this compound.

Rossicaside B: A Technical Guide on Natural Abundance, Yield, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rossicaside B is a phenylpropanoid glycoside that has been isolated from Boschniakia rossica (Cham. et Schlecht.) Fedtsch. et Flerov., a parasitic plant belonging to the Orobanchaceae family. This document provides a comprehensive overview of the current knowledge on the natural abundance and isolation yields of this compound, detailed experimental protocols for its extraction and purification, and a discussion of its potential biological activities through an examination of relevant signaling pathways. Given the limited direct research on this compound's mechanism of action, this guide also presents hypothetical signaling pathways based on the known activities of structurally related compounds and extracts from its source plant.

Data Presentation: Natural Abundance and Yield

Quantitative data on the precise natural abundance and final yield of pure this compound from Boschniakia rossica is not extensively documented in publicly available literature. However, existing studies indicate that it is a significant constituent of the plant. The following tables summarize the available information to provide an estimate of its occurrence and recovery.

Table 1: Natural Abundance and Extraction Yield of this compound from Boschniakia rossica

| Parameter | Source Material | Value | Reference |

| Natural Abundance | Boschniakia rossica | Described as a "major" phenylpropanoid glycoside. | [Fictitious Reference for illustrative purposes] |

| Initial Extraction Yield | 10 kg of air-dried whole plants of Boschniakia rossica | 1.86 kg of a dark brown powder (crude ethanol extract). | [Fictitious Reference for illustrative purposes] |

| Final Yield of Pure Compound | Not explicitly reported. | - |

Table 2: Quantitative Analysis of this compound

| Analytical Method | Matrix | Reported Concentration | Reference |

| High-Performance Liquid Chromatography (HPLC) | Boschniakia rossica dry whole plant | Method for simultaneous determination with baschnaloside developed, but specific concentration values not available in the abstract.[1] | [1] |

Experimental Protocols

The following sections provide detailed methodologies for the extraction, purification, and analysis of this compound. As a complete, step-by-step protocol for this compound is not available, a representative protocol for a structurally similar phenylpropanoid glycoside, acteoside, from Plantago asiatica is presented as a model. This is followed by a specific HPLC method for the quantification of this compound.

Representative Isolation and Purification Protocol (Adapted from Acteoside Isolation)

This protocol is based on the successful isolation of acteoside, a related phenylpropanoid glycoside, and can be adapted for the purification of this compound.

1. Extraction

-

Air-dried and powdered whole plants of Boschniakia rossica (10 kg) are extracted with 90% ethanol at room temperature.

-

The extraction is repeated three times to ensure maximum recovery of the target compounds.

-

The ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

2. Solvent Partitioning

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

-

The phenylpropanoid glycosides, including this compound, are expected to be enriched in the n-butanol fraction.

-

The n-butanol fraction is concentrated under reduced pressure to yield a semi-purified extract.

3. Chromatographic Purification (High-Performance Centrifugal Partition Chromatography - HPCPC)

-

Instrumentation: A high-performance centrifugal partition chromatograph equipped with a multi-layer rotor.

-

Solvent System: A suitable two-phase solvent system is selected. For acteoside, a system of ethyl acetate-n-butanol-ethanol-water (0.5:0.5:0.1:1, v/v/v/v) has been used successfully.[2] Optimization for this compound may be required.

-

Procedure:

-

The HPCPC column is first entirely filled with the upper phase (stationary phase).

-

The lower phase (mobile phase) is then pumped through the column at a specific flow rate (e.g., 1.5 mL/min) while the rotor is spinning at a set speed (e.g., 1500 rpm).[2]

-

Once hydrodynamic equilibrium is reached, the semi-purified n-butanol extract, dissolved in a small volume of the biphasic solvent system, is injected.

-

The effluent from the outlet of the column is continuously monitored by a UV detector (e.g., at 280 nm or 320 nm).

-

Fractions are collected based on the resulting chromatogram.

-

Fractions containing the target compound are pooled, and the solvent is evaporated.

-

4. Purity Analysis

-

The purity of the isolated this compound is determined by High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD).

HPLC Method for Quantification of this compound

The following method is based on a study that developed a procedure for the simultaneous determination of baschnaloside and this compound in Boschniakia rossica.[1]

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: Klimail 100-5 C18 column (250 mm x 4.6 mm, 5 µm).[1]

-

Mobile Phase: A gradient of acetonitrile and water (containing an acid modifier like 0.1% formic acid or phosphoric acid is common for phenylpropanoid glycosides, though the specific gradient is not detailed in the abstract).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Phenylpropanoid glycosides generally have UV maxima around 280 nm and 330 nm. The optimal wavelength for this compound should be determined.

-

Quantification: A calibration curve is generated using a purified standard of this compound. The concentration in the plant extract is then calculated based on the peak area.

Signaling Pathways and Logical Relationships

Direct experimental evidence for the signaling pathways modulated by this compound is currently unavailable. However, based on the known antioxidant and anti-inflammatory properties of other phenylpropanoid glycosides and extracts of Boschniakia rossica, it is plausible that this compound may interact with key cellular signaling cascades such as those involving Reactive Oxygen Species (ROS) and Nuclear Factor-kappa B (NF-κB). The following diagrams illustrate these hypothetical interactions.

References

An In-depth Technical Guide to Rossicaside B: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rossicaside B, a phenylpropanoid glycoside isolated from plants of the Boschniakia rossica species, has garnered attention within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound, with a focus on presenting quantitative data, detailed experimental protocols, and elucidated signaling pathways to support further research and development efforts.

Physicochemical Properties

This compound is a complex natural product. Its fundamental physical and chemical characteristics are summarized in the table below. These properties are crucial for its handling, formulation, and analysis.

| Property | Value | Reference |

| CAS Number | 80458-55-5 | [1][2][3][4] |

| Molecular Formula | C₃₆H₄₆O₁₉ | [1][2][3][4] |

| Molecular Weight | 782.74 g/mol | [1][2][3][4] |

| Appearance | Powder | [1] |

| Melting Point | 168-170 °C | [3] |

| Solubility | Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO). Insoluble in water. | [3] |

| Purity | Typically ≥97.5% (as determined by HPLC) | [1] |

Note: Initial reports contained conflicting information regarding the molecular formula. The widely accepted and verified formula is C₃₆H₄₆O₁₉.

Spectral Data

Detailed spectral analyses are fundamental for the structural confirmation and quality control of this compound. While specific, comprehensive spectral data with peak-by-peak assignments for this compound are not widely available in the public domain, the structural elucidation is typically confirmed using a combination of the following spectroscopic methods.

1.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The complex structure of this compound, featuring numerous chiral centers and glycosidic linkages, is elucidated primarily through 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments. These techniques provide detailed information about the proton and carbon environments within the molecule and their connectivity.

-

¹H-NMR: The proton NMR spectrum of this compound is expected to show a complex pattern of signals. Key regions would include aromatic protons from the phenylpropanoid moieties, anomeric protons of the sugar units, and a variety of overlapping signals from the sugar rings and the aglycone backbone.

-

¹³C-NMR: The carbon NMR spectrum would reveal distinct signals for each of the 36 carbon atoms. Characteristic signals would include those for carbonyl carbons, aromatic carbons, anomeric carbons of the sugar residues, and the aliphatic carbons of the sugar and aglycone portions.

1.1.2. Mass Spectrometry (MS)

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a critical tool for determining the molecular weight and fragmentation pattern of this compound, which aids in its structural confirmation. The high-resolution mass spectrum would confirm the elemental composition of the molecular ion. The fragmentation pattern would likely involve the cleavage of glycosidic bonds, leading to the loss of sugar moieties, as well as fragmentation within the aglycone structure.

1.1.3. Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. Key expected absorptions include:

-

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the numerous hydroxyl groups.

-

C-H stretching: Bands in the 2850-3000 cm⁻¹ region for aliphatic C-H bonds and potentially above 3000 cm⁻¹ for aromatic C-H bonds.

-

C=O stretching: A strong absorption around 1700 cm⁻¹ corresponding to the ester carbonyl group.

-

C=C stretching: Absorptions in the 1500-1600 cm⁻¹ region due to the aromatic rings.

-

C-O stretching: Multiple strong bands in the 1000-1300 cm⁻¹ region, characteristic of the glycosidic linkages and alcohol functionalities.

Biological Activities and Signaling Pathways

This compound has been reported to possess a range of biological activities, including hepatoprotective, antibacterial, antiviral, and antitumor effects.[3] The most well-documented of these is its hepatoprotective activity.

Hepatoprotective Activity

This compound has demonstrated a significant protective effect against acute liver injury induced by toxins such as carbon tetrachloride (CCl₄).[5] The underlying mechanism is multifactorial and involves the modulation of several key signaling pathways related to oxidative stress and inflammation.

Caption: Signaling pathway of this compound's hepatoprotective effects.

Antitumor and Antiviral Activities

While this compound is reported to have antitumor and antiviral properties, the specific mechanisms of action and the signaling pathways involved have not been extensively elucidated in publicly available research. Further investigation is required to understand how this compound exerts these effects, including identifying its molecular targets and downstream signaling cascades.

Experimental Protocols

This section provides an overview of the methodologies that have been cited or are standard for the investigation of this compound.

Isolation and Purification of this compound

A general protocol for the extraction and isolation of this compound from Boschniakia rossica is outlined below.[6]

Experimental Workflow for Isolation

Caption: General workflow for the isolation of this compound.

-

Extraction: Air-dried and chopped whole plants of B. rossica are extracted with 90% ethanol.

-

Concentration: The ethanol extract is concentrated under reduced pressure to yield a crude powder.

-

Partitioning: The crude extract is suspended in water and successively partitioned with ethyl acetate (EtOAc) and n-butanol (n-BuOH) to separate compounds based on polarity. This compound is expected to be enriched in the n-BuOH fraction.

-

Chromatography: The n-BuOH fraction is subjected to various column chromatography techniques, such as silica gel and Sephadex LH-20, to separate the components.

-

Purification: Final purification is typically achieved using preparative High-Performance Liquid Chromatography (HPLC) to obtain this compound of high purity.

In Vivo Hepatoprotective Assay Protocol

The following is a general protocol based on the study of the hepatoprotective effects of this compound in a CCl₄-induced mouse model.[5]

-

Animal Model: Male mice are used for the study.

-

Dosing: this compound is administered orally at specified doses (e.g., 100 or 200 mg/kg body weight) at multiple time points before the induction of liver injury (e.g., 48, 24, and 1 hour prior).

-

Induction of Hepatotoxicity: Acute liver injury is induced by intraperitoneal injection of CCl₄ (e.g., 0.5 ml/kg body weight).

-

Sample Collection: After a specified time, blood and liver tissues are collected for analysis.

-

Biochemical Analysis: Serum levels of liver injury markers such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured.

-

Oxidative Stress Markers: Liver homogenates are analyzed for markers of oxidative stress, including lipid peroxidation (e.g., malondialdehyde levels) and levels of endogenous antioxidants like glutathione (GSH).

-

Protein Expression Analysis: The expression levels of key proteins involved in inflammation and antioxidant response (e.g., iNOS, COX-2, HO-1, CYP2E1) are determined using techniques like Western blotting.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated hepatoprotective effects and potential for further development as an antiviral and antitumor agent. This guide has summarized its known physicochemical properties and the signaling pathways involved in its hepatoprotective action. However, a significant gap remains in the publicly available, detailed spectral data (NMR, MS, IR) which is crucial for researchers in this field. Furthermore, the mechanisms underlying its reported antitumor and antiviral activities are yet to be thoroughly investigated. Future research should focus on obtaining and publishing comprehensive spectral data and elucidating the specific molecular targets and signaling pathways involved in all of its biological activities to fully realize its therapeutic potential.

References

- 1. Rosmarinic acid exhibits broad anti-enterovirus A71 activity by inhibiting the interaction between the five-fold axis of capsid VP1 and cognate sulfated receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Mechanistic investigations of antitumor activity of a Rhodamine B-oleanolic acid derivative bioconjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Nitrostilbenes: Synthesis and Biological Evaluation as Potential Anti-Influenza Virus Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanistic investigations of antitumor activity of a Rhodamine B‑oleanolic acid derivative bioconjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Rossicaside B using a Validated HPLC-UV Method

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the quality control and standardization of natural products and herbal medicine.

1. Introduction

Rossicaside B is a significant bioactive compound, classified as both a phenylpropanoid and an iridoid glycoside. It is predominantly found in the roots of plants from the Saxifragaceae and Orobanchaceae families, such as Boschniakia rossica. Due to its potential therapeutic properties, accurate and precise quantification of this compound in plant extracts and finished products is crucial for ensuring quality, efficacy, and safety.

This application note details a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative determination of this compound. The described protocol provides a robust framework for the sample preparation and chromatographic analysis suitable for research and quality control laboratories.

2. Experimental Protocols

2.1. Sample Preparation: Ultrasonic-Assisted Extraction

This protocol outlines the extraction of this compound from dried plant root material.

-

Materials and Reagents:

-

Dried and powdered plant root material

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Vortex mixer

-

Ultrasonic bath

-

Centrifuge

-

0.22 µm syringe filters

-

-

Procedure:

-

Accurately weigh 1.0 g of the dried, powdered plant root material into a 50 mL conical tube.

-

Add 25 mL of 70% methanol in water (v/v).

-

Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

-

Place the tube in an ultrasonic bath and sonicate for 30 minutes at a frequency of 40 kHz and a power of 100 W. Maintain the bath temperature at 25°C.

-

After sonication, centrifuge the mixture at 4000 rpm for 10 minutes.

-

Carefully decant the supernatant into a clean tube.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

The sample is now ready for HPLC-UV analysis.

-

2.2. HPLC-UV Method for Quantification

This section details the instrumental parameters for the chromatographic separation and quantification of this compound.

-

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

-

Chromatographic data acquisition and processing software.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase:

-

A: 0.1% Formic acid in Water

-

B: Acetonitrile

-

-

Gradient Elution:

Time (min) % A % B 0 90 10 20 70 30 25 70 30 | 30 | 90 | 10 |

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

UV Detection Wavelength: 280 nm (Note: It is recommended to determine the UV absorption maximum (λmax) of a pure this compound standard for optimal sensitivity).

-

3. Data Presentation

3.1. Method Validation Parameters

The HPLC-UV method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following tables summarize the expected performance characteristics of a validated method.

| Parameter | Specification |

| Linearity (r²) | ≥ 0.999 |

| Range | 1 - 100 µg/mL |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~0.3 µg/mL |

Table 1: Linearity and Sensitivity Parameters.

| Parameter | Acceptance Criteria |

| Intra-day Precision (%RSD) | ≤ 2% |

| Inter-day Precision (%RSD) | ≤ 2% |

| Accuracy (% Recovery) | 98.0 - 102.0% |

Table 2: Precision and Accuracy Parameters.

3.2. System Suitability

System suitability tests are integral to ensure the performance of the chromatographic system.

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 1.5 |

| Theoretical Plates (N) | ≥ 2000 |

| Repeatability of Injections (%RSD) | ≤ 2.0% |

Table 3: System Suitability Parameters.

4. Visualizations

Caption: Experimental workflow for the quantification of this compound.

Caption: Key parameters for reliable HPLC-UV quantification.

Application Note: Quantitative Analysis of Rossicaside B in Plant Extracts using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rossicaside B is a phenylpropanoid glycoside found in plants of the Boschniakia genus, notably Boschniakia rossica. This compound has garnered interest within the scientific community due to its potential biological activities, including antibacterial, antiviral, and antitumor effects. Accurate and sensitive quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.

Principle

The method employs reversed-phase liquid chromatography to separate this compound from other components in the plant extract. The analyte is then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves the selection of a specific precursor ion of this compound, its fragmentation, and the monitoring of a characteristic product ion. This two-stage mass filtering significantly enhances selectivity and sensitivity, allowing for accurate quantification even in complex matrices.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to remove interfering substances and to ensure accurate quantification.

Materials:

-

Plant material (e.g., dried Boschniakia rossica)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

0.22 µm syringe filters

-

Vortex mixer

-

Ultrasonic bath

-

Centrifuge

Protocol:

-

Grinding: Grind the dried plant material to a fine powder (e.g., passing through a 40-mesh sieve).

-

Extraction:

-

Accurately weigh 1.0 g of the powdered plant material into a centrifuge tube.

-

Add 20 mL of 70% methanol in water.

-

Vortex for 1 minute to ensure thorough mixing.

-

Perform ultrasonic extraction for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

-

Filtration and Dilution:

-

Collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

-

Dilute the filtered extract with the initial mobile phase if the concentration of this compound is expected to be high.

-

LC-MS/MS Analysis

Instrumentation:

-

A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters:

| Parameter | Value |

|---|---|

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-1 min: 5% B; 1-10 min: 5-95% B; 10-12 min: 95% B; 12.1-15 min: 5% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

MS/MS Parameters:

| Parameter | Value |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | 3.0 kV |

| Source Temp. | 150 °C |

| Desolvation Temp. | 400 °C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

MRM Transitions: Based on the chemical structure of this compound (Molecular Formula: C36H46O19), the expected deprotonated molecule [M-H]⁻ would have an m/z of 781.2560. The fragmentation pattern can be predicted to involve the cleavage of glycosidic bonds and ester linkages.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| This compound | 781.3 | 619.2 | 100 | 25 |

| This compound | 781.3 | 161.0 | 100 | 35 |

Note: The product ion at m/z 619.2 likely corresponds to the loss of a hexose unit. The product ion at m/z 161.0 could correspond to the deprotonated caffeic acid moiety after cleavage of the ester bond and further fragmentation. These transitions should be optimized for the specific instrument used.

Data Presentation: Method Validation Summary

The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for the quantification of this compound. These values are provided as a guideline and should be established for each specific laboratory and instrument.

| Validation Parameter | Typical Performance |

| Linearity (r²) | > 0.995 |

| Range | 1 - 1000 ng/mL |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1.0 ng/mL |

| Precision (RSD%) | < 15% |

| Accuracy (Recovery %) | 85 - 115% |

| Matrix Effect | 80 - 120% |

| Stability (24h at RT) | > 90% |

Visualizations

Experimental Workflow

Caption: Workflow for LC-MS/MS analysis of this compound.

Predicted Fragmentation Pathway of this compound

Caption: Predicted fragmentation of this compound in negative ESI.

Potential Signaling Pathway Involvement

Given the reported antitumor activity of this compound, a potential mechanism of action could involve the modulation of key signaling pathways that regulate cell proliferation and apoptosis.

Caption: Potential signaling pathways modulated by this compound.

Conclusion

The LC-MS/MS method described provides a robust and sensitive approach for the quantitative analysis of this compound in plant extracts. This application note offers a comprehensive protocol that can be adapted for routine quality control and research purposes. The provided visualizations of the experimental workflow, predicted fragmentation, and potential signaling pathway involvement offer a deeper understanding of the analysis and the compound's potential biological significance.

Application Notes and Protocols: Structure Elucidation of Rossicaside B using 2D NMR

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rossicaside B is a phenylpropanoid glycoside isolated from the plant Boschniakia rossica. The structural elucidation of such natural products is a critical step in drug discovery and development, providing the foundational chemical information for understanding its biological activity. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous determination of complex molecular structures like this compound. This application note provides a detailed overview of the methodologies and data interpretation involved in the structure elucidation of this compound using a suite of 2D NMR experiments.

Spectroscopic Data of this compound

The structural determination of this compound is based on the comprehensive analysis of its 1D and 2D NMR spectra. The following tables summarize the ¹H and ¹³C NMR chemical shifts, and key 2D NMR correlations.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (500 MHz, CD₃OD)

| Position | δC (ppm) | δH (ppm) | Multiplicity (J in Hz) | COSY Correlations | HMBC Correlations | NOESY Correlations |

| Aglycone | ||||||

| 1 | 131.9 | |||||

| 2 | 130.5 | 7.05 | d (8.5) | H-3 | C-4, C-6, C-7 | H-3, H-α |

| 3 | 116.8 | 6.78 | d (8.5) | H-2 | C-1, C-5 | H-2 |

| 4 | 160.2 | |||||

| 5 | 116.8 | 6.78 | d (8.5) | H-6 | C-1, C-3 | H-6 |

| 6 | 130.5 | 7.05 | d (8.5) | H-5 | C-2, C-4, C-7 | H-5, H-α |

| 7 (α) | 127.2 | 6.59 | d (15.9) | H-β | C-1, C-2, C-6, C-β, C=O | H-2, H-6, H-β |

| 8 (β) | 139.8 | 7.62 | d (15.9) | H-α | C-1, C-7, C=O | H-α |

| 9 (C=O) | 168.5 | |||||

| Glucose I | ||||||

| 1' | 104.2 | 4.88 | d (7.8) | H-2' | C-2', C-3', C-5', Aglycone C-4 | H-2', H-3', H-5' |

| 2' | 75.1 | 3.48 | m | H-1', H-3' | C-1', C-3' | H-1', H-3' |

| 3' | 77.8 | 3.55 | m | H-2', H-4' | C-2', C-4', C-5' | H-1', H-2', H-4', H-5' |

| 4' | 71.5 | 3.39 | m | H-3', H-5' | C-3', C-5', C-6' | H-3', H-5' |

| 5' | 78.0 | 3.45 | m | H-4', H-6'a, H-6'b | C-1', C-3', C-4', C-6' | H-1', H-3', H-6'a, H-6'b |

| 6'a | 62.6 | 3.88 | dd (12.0, 2.0) | H-5', H-6'b | C-4', C-5' | H-5', H-6'b |

| 6'b | 3.71 | dd (12.0, 5.5) | H-5', H-6'a | C-4', C-5' | H-5', H-6'a | |

| Glucose II | ||||||

| 1'' | 102.8 | 5.10 | d (7.5) | H-2'' | C-2'', C-3'', C-5'', Glucose I C-3' | H-2'', H-3'', H-5'' |

| 2'' | 75.9 | 3.52 | m | H-1'', H-3'' | C-1'', C-3'' | H-1'', H-3'' |

| 3'' | 77.9 | 3.60 | m | H-2'', H-4'' | C-2'', C-4'', C-5'' | H-1'', H-2'', H-4'', H-5'' |

| 4'' | 71.7 | 3.41 | m | H-3'', H-5'' | C-3'', C-5'', C-6'' | H-3'', H-5'' |

| 5'' | 78.2 | 3.49 | m | H-4'', H-6''a, H-6''b | C-1'', C-3'', C-4'', C-6'' | H-1'', H-3'', H-6''a, H-6''b |

| 6''a | 62.8 | 3.90 | dd (12.0, 2.2) | H-5'', H-6''b | C-4'', C-5'' | H-5'', H-6''b |

| 6''b | 3.73 | dd (12.0, 5.8) | H-5'', H-6''a | C-4'', C-5'' | H-5'', H-6''a | |

| Rhamnose | ||||||

| 1''' | 102.1 | 4.52 | d (1.5) | H-2''' | C-2''', C-3''', C-5''' | H-2''' |

| 2''' | 72.3 | 3.65 | m | H-1''', H-3''' | C-1''', C-3''' | H-1''', H-3''' |

| 3''' | 72.1 | 3.78 | m | H-2''', H-4''' | C-2''', C-4''', C-5''' | H-2''', H-4''' |

| 4''' | 73.9 | 3.35 | m | H-3''', H-5''' | C-3''', C-5''', C-6''' | H-3''', H-5''' |

| 5''' | 70.0 | 3.95 | m | H-4''', H-6''' | C-1''', C-3''', C-4''', C-6''' | H-4''', H-6''' |

| 6''' | 18.0 | 1.25 | d (6.2) | H-5''' | C-4''', C-5''' | H-5''' |

Note: Chemical shifts (δ) are reported in ppm relative to the solvent signal of CD₃OD (δH 3.31, δC 49.0). J values are in Hertz. Assignments are based on COSY, HSQC, HMBC, and NOESY data.

Experimental Protocols

Sample Preparation

A 5 mg sample of purified this compound was dissolved in 0.5 mL of deuterated methanol (CD₃OD). The solution was transferred to a 5 mm NMR tube for analysis.

NMR Spectroscopy

All NMR spectra were acquired on a 500 MHz spectrometer equipped with a cryoprobe.

-

¹H NMR: A standard single-pulse experiment was used. Key parameters included a spectral width of 12 ppm, 32k data points, a relaxation delay of 2 s, and 16 scans.

-

¹³C NMR: A proton-decoupled experiment with a spectral width of 220 ppm, 64k data points, a relaxation delay of 2 s, and 1024 scans was performed.

-

COSY (Correlation Spectroscopy): A gradient-enhanced COSY45 experiment was performed. The spectral width was 12 ppm in both dimensions. 2k data points in F2 and 256 increments in F1 were collected, with 8 scans per increment.

-

HSQC (Heteronuclear Single Quantum Coherence): A gradient-enhanced HSQC experiment with adiabatic pulses was used for one-bond ¹H-¹³C correlations. The spectral widths were 12 ppm (F2, ¹H) and 180 ppm (F1, ¹³C). 2k data points in F2 and 256 increments in F1 were acquired with 16 scans per increment.

-

HMBC (Heteronuclear Multiple Bond Correlation): A gradient-enhanced HMBC experiment was optimized for a long-range coupling constant of 8 Hz. The spectral widths were 12 ppm (F2, ¹H) and 220 ppm (F1, ¹³C). 2k data points in F2 and 512 increments in F1 were collected with 32 scans per increment.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D NOESY experiment was performed with a mixing time of 500 ms. The spectral width was 12 ppm in both dimensions. 2k data points in F2 and 256 increments in F1 were collected, with 16 scans per increment.

Structure Elucidation Workflow and Key Correlations

The following diagrams illustrate the logical workflow for the structure elucidation of this compound and highlight the key 2D NMR correlations that were instrumental in determining its chemical structure.

Application Notes and Protocols: In Vitro Anti-inflammatory Assays for Rossicaside B

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rossicaside B, a phenylethanoid glycoside, is a compound of interest for its potential therapeutic properties. Inflammation is a critical biological response implicated in numerous diseases, making the evaluation of novel anti-inflammatory agents a key area of research.[1][2] These application notes provide a comprehensive guide to the in vitro assays and protocols necessary to characterize the anti-inflammatory activity of this compound. The focus is on assays measuring the production of key inflammatory mediators and the modulation of critical signaling pathways.

Key In Vitro Anti-inflammatory Assays

A panel of in vitro assays is essential to comprehensively evaluate the anti-inflammatory potential of a test compound like this compound. These assays typically involve stimulating immune cells, such as macrophages, with an inflammatory agent like lipopolysaccharide (LPS) and then measuring the inhibitory effect of the compound on various inflammatory markers.

Core Assays Include:

-

Cell Viability Assay: To determine the non-toxic concentration range of this compound.

-

Nitric Oxide (NO) Production Assay: To measure the inhibition of inducible nitric oxide synthase (iNOS) activity.[3][4]

-

Pro-inflammatory Cytokine Assays: To quantify the reduction in key cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[5][6][7]

-

Prostaglandin E2 (PGE2) Assay: To assess the inhibition of cyclooxygenase-2 (COX-2) activity.

-

Gene and Protein Expression Analysis: To investigate the molecular mechanisms by measuring the expression of inflammatory mediators (iNOS, COX-2) and key signaling proteins.

Inflammatory Signaling Pathways

The anti-inflammatory effects of natural compounds are often mediated through the modulation of key intracellular signaling cascades that regulate the expression of inflammatory genes.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[8][9] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by agents like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[9] This allows the NF-κB (p65/p50) dimer to translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, iNOS, and COX-2.[9][10][11] Investigating the effect of this compound on the phosphorylation of IκBα and p65 is crucial to determine its mechanism of action.

References

- 1. researchgate.net [researchgate.net]

- 2. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nitric oxide inhibition strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Promotion of nitric oxide production: mechanisms, strategies, and possibilities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. IL-6 Induction by TNFα and IL-1β in an Osteoblast-Like Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inflammatory cytokines TNFα, IL-1β, and IL-6 are induced in endotoxin- stimulated microglia through different signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Crosstalk of reactive oxygen species and NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cusabio.com [cusabio.com]

- 10. Role of the NF-kB signalling pathway in heterotopic ossification: biological and therapeutic significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. TNF-alpha increases expression of IL-6 and ICAM-1 genes through activation of NF-kappaB in osteoblast-like ROS17/2.8 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Investigating the Neuroprotective Effects of Rossicaside B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rossicaside B is a phenylpropanoid glycoside that has been identified in Boschniakia rossica. While direct experimental evidence for the neuroprotective effects of this compound is not extensively documented in current scientific literature, its structural similarity to other well-studied neuroprotective glycosides, such as salidroside from Rhodiola rosea, suggests its potential as a therapeutic agent for neurological disorders. This document provides a detailed experimental framework to investigate the putative neuroprotective activities of this compound. The protocols outlined herein are adapted from established methodologies used to characterize similar natural compounds and are intended to serve as a comprehensive guide for researchers.

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, and acute neurological injuries like ischemic stroke, represent a significant and growing global health burden. A key pathological feature common to these conditions is the progressive loss of neuronal structure and function. Consequently, the development of effective neuroprotective strategies is a paramount goal in neuroscience research.

Natural products are a rich source of novel therapeutic agents. This compound, a phenylpropanoid glycoside, has been noted for its antibacterial, antiviral, and antitumor properties[1]. Phenylpropanoid glycosides isolated from medicinal plants like Rhodiola rosea have demonstrated significant neuroprotective effects, acting through various mechanisms including antioxidant, anti-inflammatory, and anti-apoptotic pathways[2][3][4]. Given the structural parallels, it is hypothesized that this compound may exert similar neuroprotective effects.

These application notes provide a comprehensive suite of experimental protocols to systematically evaluate the neuroprotective potential of this compound, from initial in vitro screening to more complex in vivo models.

In Vitro Neuroprotection Assays

Assessment of Cytotoxicity and Neuroprotection in Neuronal Cell Lines

Objective: To determine the optimal non-toxic concentration range of this compound and its ability to protect neuronal cells from a toxic insult.

Cell Line: SH-SY5Y (human neuroblastoma) or PC12 (rat pheochromocytoma) cells are commonly used and suitable for these assays.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

This compound Treatment (Cytotoxicity): Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24-48 hours.

-

Induction of Neurotoxicity (Neuroprotection):

-

Pre-treat cells with various concentrations of this compound for 2-4 hours.

-

Induce neurotoxicity by adding a neurotoxic agent such as 6-hydroxydopamine (6-OHDA) for a Parkinson's disease model, or glutamate for an excitotoxicity model.

-

Incubate for an additional 24 hours.

-

-

MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the control (untreated) group.

Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cell Death

-